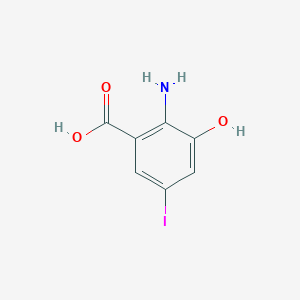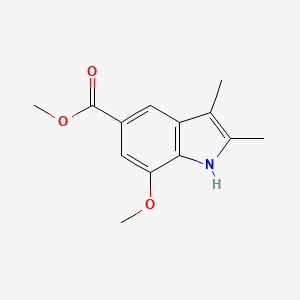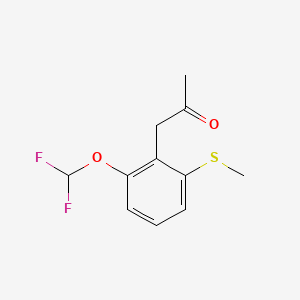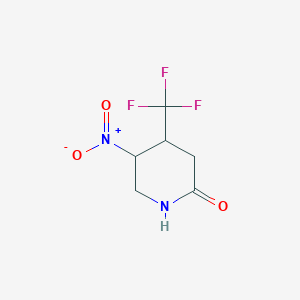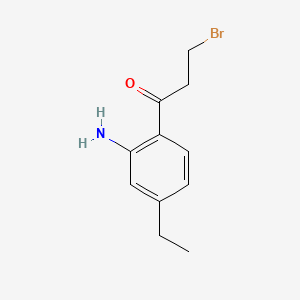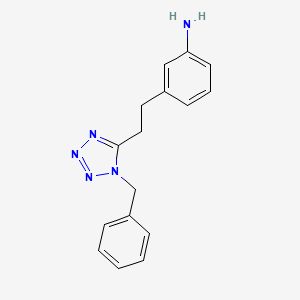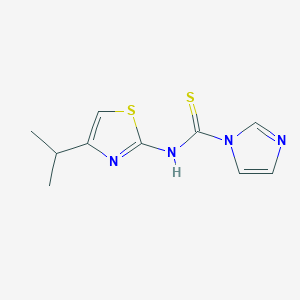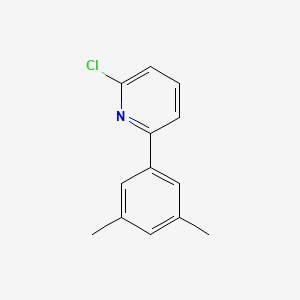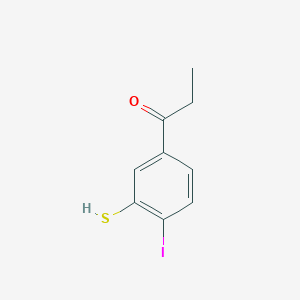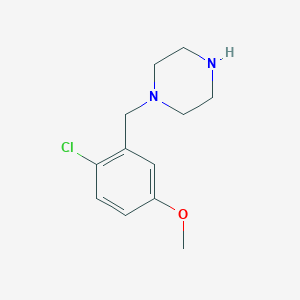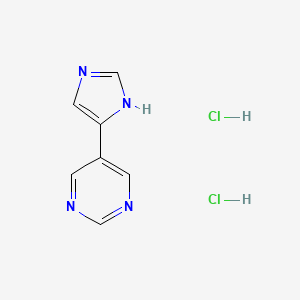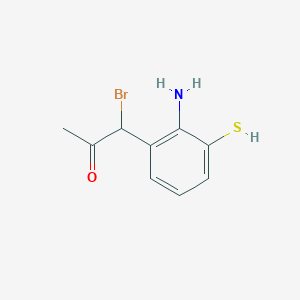![molecular formula C13H17BrF3N3O2 B14053012 tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)
tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a complex organic compound that belongs to the class of pyrazolodiazepines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Diazepine ring closure: The pyrazole intermediate undergoes cyclization with suitable reagents to form the diazepine ring.
Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate acid catalysts.
Bromination and trifluoromethylation: The final steps involve the introduction of the bromine and trifluoromethyl groups using brominating agents (e.g., N-bromosuccinimide) and trifluoromethylating agents (e.g., trifluoromethyl iodide) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced using common reagents such as hydrogen peroxide or sodium borohydride.
Coupling reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH) are commonly used.
Oxidation reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) and solvents (e.g., acetonitrile, dichloromethane) are employed.
Reduction reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and solvents (e.g., ethanol, THF) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
Tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through covalent or non-covalent interactions, leading to downstream biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- ®-tert-Butyl (2-(5-bromo-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)carbamate
Uniqueness
Tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C13H17BrF3N3O2 |
|---|---|
Peso molecular |
384.19 g/mol |
Nombre IUPAC |
tert-butyl 3-bromo-2-(trifluoromethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate |
InChI |
InChI=1S/C13H17BrF3N3O2/c1-12(2,3)22-11(21)19-5-4-6-20-8(7-19)9(14)10(18-20)13(15,16)17/h4-7H2,1-3H3 |
Clave InChI |
RFLJDSJORVNGAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN2C(=C(C(=N2)C(F)(F)F)Br)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)
